![molecular formula C16H14N4O3 B2832659 2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-15-4](/img/structure/B2832659.png)
2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.313. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification for Enhanced Biological Properties
One study focused on the chemical modification of the pyridine moiety in related molecules to enhance their analgesic properties. The research involved synthesizing derivatives by modifying the position of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, aiming to optimize the biological properties of these compounds. The study recommended further research on specific derivatives due to their increased biological activity, suggesting potential applications in developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis of Novel Heterocyclic Compounds
Another research effort involved synthesizing novel heterocyclic compounds containing a related structural moiety. This study explored the preparation of compounds expected to exhibit better hypertensive activity, highlighting the versatility of this chemical framework in synthesizing bioactive molecules with potential therapeutic applications (Kumar & Mashelker, 2007).
Development of New Analgesics
Further research into N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides highlighted the synthesis of a group of compounds with confirmed structures through elemental analysis and NMR spectroscopy. Primary pharmacological screening identified analgesic properties in these compounds, suggesting their potential as new analgesics. The study also discussed the relationship between the structure of the benzylamide fragment and the biological effect, contributing to the understanding of bioisosterism among these compounds (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).
Antimicrobial Activity
Research into 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated significant antimicrobial activity against bacterial and fungal strains. This study showcases the potential of compounds within this chemical framework as antimicrobial agents, with some displaying efficacy comparable or superior to standard drugs (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives, which share some structural similarities with the compound , have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often a result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, indole derivatives have been found to inhibit influenza A and Coxsackie B4 virus , suggesting that they may interfere with the viral replication pathways.
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other polar solvents, as is the case with imidazole , can significantly impact its bioavailability.
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may have a range of effects, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-3-2-8-20-13(10)19-15(22)12(16(20)23)14(21)18-9-11-4-6-17-7-5-11/h2-8,22H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKYVKHMFNNTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
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